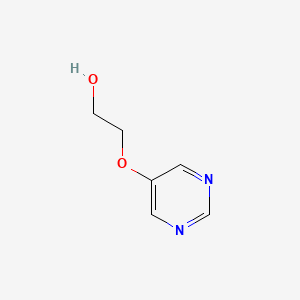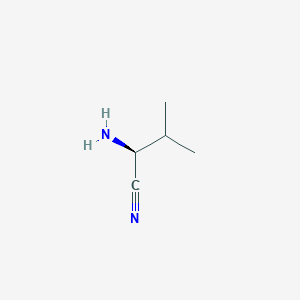
3-bromotetrahydro-2H-pyran-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromotetrahydro-2H-pyran-2-ol is a chemical compound with the molecular formula C5H9BrO It is a brominated derivative of tetrahydropyran, a six-membered ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromotetrahydro-2H-pyran-2-ol typically involves the bromination of tetrahydropyran derivatives. One common method is the bromination of tetrahydropyran-2-ol using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-bromotetrahydro-2H-pyran-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The bromine atom can be reduced to form tetrahydropyran-2-ol.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in sulfuric acid).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of tetrahydropyran-2-ol derivatives.
Oxidation: Formation of 3-bromo-tetrahydropyran-2-one.
Reduction: Formation of tetrahydropyran-2-ol.
Aplicaciones Científicas De Investigación
3-bromotetrahydro-2H-pyran-2-ol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Medicinal Chemistry: Potential use in the development of new drugs due to its ability to form various derivatives.
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Biological Studies: Employed in the study of enzyme mechanisms and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 3-bromotetrahydro-2H-pyran-2-ol depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydropyran-2-ol: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Chloro-tetrahydropyran-2-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Tetrahydropyran-2-one: An oxidized form of tetrahydropyran-2-ol, lacking the hydroxyl group.
Uniqueness
3-bromotetrahydro-2H-pyran-2-ol is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Propiedades
Número CAS |
103755-65-3 |
|---|---|
Fórmula molecular |
C5H9BrO2 |
Peso molecular |
181.03 g/mol |
Nombre IUPAC |
3-bromooxan-2-ol |
InChI |
InChI=1S/C5H9BrO2/c6-4-2-1-3-8-5(4)7/h4-5,7H,1-3H2 |
Clave InChI |
KDVYYOYHKBYRLQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(OC1)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Quinolinecarbonitrile, 4-chloro-7-methoxy-5-[(1-methyl-4-piperidinyl)oxy]-](/img/structure/B8777821.png)









